molecular formula C21H27ClN2O2 B7710391 1-(4-chlorobenzoyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-4-carboxamide

1-(4-chlorobenzoyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-4-carboxamide

Cat. No. B7710391
M. Wt: 374.9 g/mol
InChI Key: PDKVMZCNTPCEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzoyl)-N-(2-(cyclohex-1-en-1-yl)ethyl)piperidine-4-carboxamide is a synthetic compound that has gained attention in scientific research for its potential applications in various fields. This compound is also known as CCCEP and is a piperidine derivative.

Mechanism of Action

The mechanism of action of CCCEP is not fully understood. However, it has been proposed that CCCEP may act by inhibiting the activity of certain enzymes or by binding to specific receptors in the body.
Biochemical and Physiological Effects:
CCCEP has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. CCCEP has also been shown to exhibit vasodilatory effects, which can help in the treatment of cardiovascular diseases. In addition, CCCEP has been shown to have neuroprotective effects, which can help in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using CCCEP in lab experiments include its synthetic nature, which allows for easy production, and its potential applications in various scientific research fields. However, the limitations of using CCCEP in lab experiments include the lack of understanding of its mechanism of action and the need for further research to determine its safety and efficacy.

Future Directions

There are several future directions for the research of CCCEP. One direction includes further studies to determine its mechanism of action and its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders. Another direction includes the development of new derivatives of CCCEP with improved efficacy and safety profiles. Additionally, further studies are needed to determine the pharmacokinetics and pharmacodynamics of CCCEP in vivo.
In conclusion, CCCEP is a synthetic compound that has shown promising results in various scientific research applications. Its potential applications in the treatment of cancer, cardiovascular diseases, and neurological disorders make it a promising compound for further research. However, further studies are needed to determine its mechanism of action, safety, and efficacy.

Synthesis Methods

The synthesis of CCCEP involves the reaction of 1-(4-chlorobenzoyl)piperidine-4-carboxylic acid with 2-(cyclohex-1-en-1-yl)ethanamine in the presence of triethylamine and 1,1'-carbonyldiimidazole. The reaction yields CCCEP as a white solid, which can be purified by recrystallization.

Scientific Research Applications

CCCEP has shown promising results in various scientific research applications. It has been studied for its potential use in the treatment of cancer, cardiovascular diseases, and neurological disorders. CCCEP has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells. It has also been studied for its potential use as a vasodilator and as a neuroprotective agent.

properties

IUPAC Name

1-(4-chlorobenzoyl)-N-[2-(cyclohexen-1-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27ClN2O2/c22-19-8-6-18(7-9-19)21(26)24-14-11-17(12-15-24)20(25)23-13-10-16-4-2-1-3-5-16/h4,6-9,17H,1-3,5,10-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDKVMZCNTPCEDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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